![molecular formula C13H15NO2 B2458177 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2089257-72-5](/img/structure/B2458177.png)
1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
“1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2 . It’s a complex organic compound that falls under the category of cyclopropanecarboxylic acids .
Synthesis Analysis
The synthesis of compounds similar to “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” has been a point of research in the field of modern medicinal and combinatorial chemistry . The cyclopropyl group, a key structure in this compound, is significant in many herbal compounds and demonstrates various biological activities . Various methods for the synthesis of these compounds have been reported .Molecular Structure Analysis
The molecular structure of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is complex, involving a cyclopropane ring attached to a tetrahydroquinoline group . The exact structure would require more specific analysis tools for accurate determination.Scientific Research Applications
- Application : Researchers have explored various synthetic approaches to 1,2,3,4-tetrahydroquinolines using domino reactions. These methods involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes .
- Application : It can be used alone or incorporated into bifunctional tools (e.g., electrophilic PROTAC® molecules) for targeted protein degradation .
- Application : This system yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high enantioselectivity and isolated yields .
- Application : This approach provides access to tetrahydroquinolin-2-ones with unique substitution patterns .
Domino Reactions and Heterocycle Synthesis
Fragment Electrophile for Covalent Ligand Discovery
Chiral 1,2,3,4-Tetrahydroquinoline-4-ols via Biocatalysis
Meldrum’s Acid-Assisted Formation of Tetrahydroquinolin-2-ones
Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Future Directions
The future directions in the research and application of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve the development of novel synthetic methodologies to assist the synthesis of compound libraries . This could potentially lead to the discovery of new medicinal compounds with enhanced biological activities.
properties
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUWWYATCCYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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